

Technical Monograph: CAS 773873-77-1

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Compound of Interest

Compound Name: *methyl 5-bromo-3H-indole-3-carboxylate*
Cat. No.: *B7970412*

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Methyl 5-bromo-1H-indole-3-carboxylate: A Pivotal Scaffold in Medicinal Chemistry[1][2]

Executive Summary

CAS 773873-77-1, chemically identified as Methyl 5-bromo-1H-indole-3-carboxylate, is a high-purity heterocyclic building block essential in the synthesis of small-molecule therapeutics.[1][2] Unlike simple reagents, this compound serves as a "privileged scaffold" in drug discovery, particularly for kinase inhibitors, antivirals, and plasma kallikrein inhibitors.

Its value lies in its orthogonal reactivity: it possesses three distinct chemical handles (an electrophilic ester, a nucleophilic nitrogen, and a halogenated aryl position) that allow medicinal chemists to rapidly diversify molecular libraries. This guide details its physicochemical properties, synthetic utility, and validated experimental protocols for researchers in the pharmaceutical sector.[2]

Chemical Identity & Physicochemical Characterization

This section consolidates the fundamental data required for analytical verification and experimental planning.

Property	Specification
Chemical Name	Methyl 5-bromo-1H-indole-3-carboxylate
CAS Number	773873-77-1
Molecular Formula	C ₁₀ H ₈ BrNO ₂
Molecular Weight	254.08 g/mol
Appearance	Off-white to yellow crystalline solid
Melting Point	210–212 °C (Recrystallized from Ethanol)
Solubility	Soluble in DMSO (>20 mg/mL), DMF; Sparingly soluble in MeOH (Cold); Insoluble in Water
pKa (Predicted)	~14.5 (NH proton)
InChI Key	MFOKOKHNSVUKON-UHFFFAOYSA-N

Spectroscopic Signature (Validation Standard)

To verify batch integrity, compare ¹H-NMR data against the following reference shifts (Solvent: CDCl₃, 400 MHz):

- δ 8.67 (br s, 1H): Indole NH (Deshielded, broad).
- δ 8.32 (d, J=1.8 Hz, 1H): C4-H (Doublet due to meta-coupling).
- δ 7.91 (d, J=2.8 Hz, 1H): C2-H.
- δ 7.35 (dd, J=8.8, 1.8 Hz, 1H): C6-H.
- δ 7.28 (d, J=8.8 Hz, 1H): C7-H.
- δ 3.93 (s, 3H): Methyl ester (–OCH₃).[\[3\]](#)

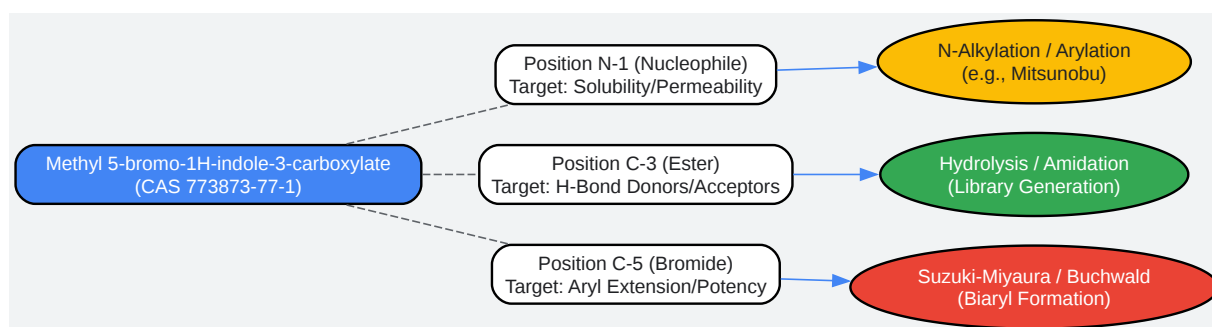
Synthetic Utility & Mechanism of Action

CAS 773873-77-1 is not a drug itself but a precursor. Its mechanism of action in a biological context is defined by the final drug it helps create. However, its "chemical mechanism" is

defined by its Reactivity Triad, which allows for the construction of complex pharmacophores.

The Reactivity Triad (Graphviz Visualization)

The following diagram illustrates the three orthogonal sites available for chemical modification, explaining why this scaffold is critical for Structure-Activity Relationship (SAR) studies.



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Figure 1: The Reactivity Triad of CAS 773873-77-1. Each position offers a distinct pathway for molecular diversification.

Applications in Drug Development[2][4]

- **Plasma Kallikrein Inhibitors:** Recent patent literature (e.g., US10695334B2) highlights the use of this indole ester in synthesizing carboxamide derivatives. The C-3 ester is hydrolyzed to the acid and coupled with amines to form the pharmacophore responsible for inhibiting plasma kallikrein, a target for Hereditary Angioedema (HAE).
- **Kinase Inhibitors:** The 5-bromo position is a classic handle for Suzuki couplings to attach heteroaryl groups, mimicking the "hinge-binding" motif found in many FDA-approved kinase inhibitors (e.g., Sunitinib analogs).
- **Antiviral Research:** The structure is homologous to the core of Umifenovir (Arbidol), a broad-spectrum antiviral. Researchers use the methyl ester variant to tune lipophilicity and metabolic stability during lead optimization.

Experimental Protocols

The following protocols are designed for high reproducibility. Ensure all work is conducted in a fume hood with appropriate PPE (nitrile gloves, safety goggles).

Protocol A: Synthesis of CAS 773873-77-1 (From Acid Precursor)

If the ester is not available, it can be synthesized from 5-bromoindole-3-carboxylic acid.

- Reagents: 5-bromoindole-3-carboxylic acid (1.0 eq), Methanol (solvent/reactant), H₂SO₄ (catalyst).
- Procedure:
 - Dissolve 4.0 g of 5-bromoindole-3-carboxylic acid in 400 mL of anhydrous Methanol (0.04 M concentration).
 - Slowly add 2.0 mL of conc. H₂SO₄ dropwise.
 - Heat the mixture to reflux (approx. 65 °C) for 5 hours. Monitor via TLC (Hexane:EtOAc 2:1).
 - Cool slowly to room temperature, then to 4 °C in an ice bath.
 - Critical Step: The product precipitates as a yellow solid.^[3] Filter and wash with ice-cold water to remove residual acid.
 - Purification: Recrystallize from hot ethanol if purity is <98%.
 - Yield: Expect ~60–65%.

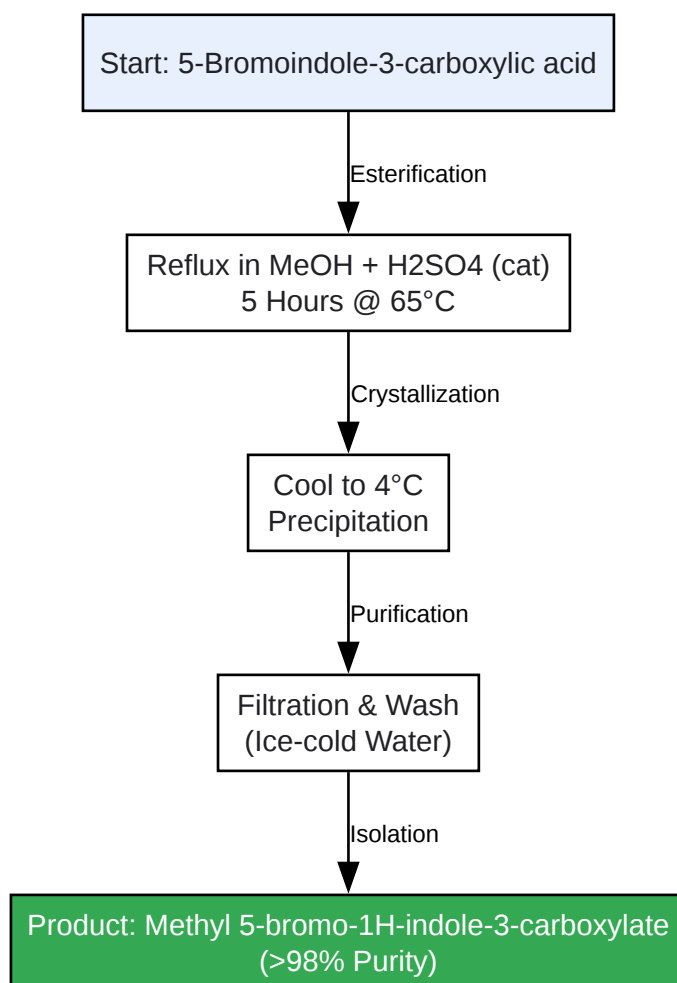
Protocol B: Downstream Application (N-Alkylation)

A common first step in diversifying this scaffold is N-alkylation to improve solubility or target specificity.

- Reagents: CAS 773873-77-1 (1.0 eq), Alkyl Halide (1.2 eq), Cs₂CO₃ (2.0 eq), DMF (anhydrous).

- Procedure:
 - Charge a flame-dried flask with CAS 773873-77-1 and Cs_2CO_3 under Nitrogen.
 - Add anhydrous DMF (concentration 0.1 M). Stir at RT for 15 min to deprotonate the indole nitrogen.
 - Add the Alkyl Halide dropwise.
 - Heat to 60 °C for 3–12 hours.
 - Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over MgSO_4 , and concentrate.

Synthesis Workflow Diagram



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Figure 2: Validated synthesis workflow for the generation of CAS 773873-77-1 from its acid precursor.

Handling, Safety & Storage

- Storage: Store at 2–8 °C (refrigerated). Keep container tightly sealed; the ester can hydrolyze slowly if exposed to atmospheric moisture over long periods.
- Stability: Stable for >1 year if stored properly. Solutions in DMSO can be stored at -20 °C for up to 3 months.
- Hazards: Irritant. Causes serious eye irritation (H319) and skin irritation (H315). Avoid inhalation of dust.[1]

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